molecular formula C17H13ClN2O B5796906 1-(2-Chlorophenyl)-3-naphthalen-2-ylurea

1-(2-Chlorophenyl)-3-naphthalen-2-ylurea

Cat. No.: B5796906
M. Wt: 296.7 g/mol
InChI Key: QNMKFKFGFZFRSQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-naphthalen-2-ylurea is an organic compound that features a urea functional group attached to a 2-chlorophenyl and a naphthalen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-naphthalen-2-ylurea typically involves the reaction of 2-chloroaniline with naphthalen-2-yl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-naphthalen-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-naphthalen-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-3-phenylurea
  • 1-(2-Chlorophenyl)-3-benzylurea
  • 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea

Comparison: 1-(2-Chlorophenyl)-3-naphthalen-2-ylurea is unique due to the presence of the naphthalen-2-yl group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural difference can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-naphthalen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c18-15-7-3-4-8-16(15)20-17(21)19-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMKFKFGFZFRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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